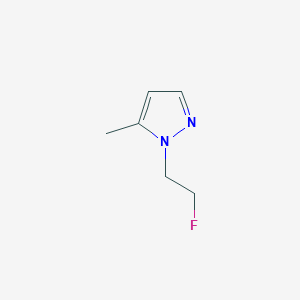

1-(2-fluoroethyl)-5-methyl-1H-pyrazole

Beschreibung

Significance of Pyrazole (B372694) Scaffolds as Privileged Structures in Medicinal Chemistry and Drug Discovery

The term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is widely recognized as such a scaffold. fluorochem.co.ukbldpharm.com Its utility stems from a combination of favorable chemical and structural properties.

Pyrazoles are aromatic, relatively stable, and their synthesis is well-established, allowing for the creation of diverse derivatives. mdpi.comnih.govbldpharm.com The two nitrogen atoms in the ring can act as both hydrogen bond donors and acceptors, enabling versatile interactions with biological macromolecules like proteins and enzymes. fluorochem.co.uk This ability to form multiple, targeted interactions is a key reason for their success in medicinal chemistry. mdpi.com

The broad pharmacological potential of pyrazole derivatives has been demonstrated across numerous therapeutic areas. chemdict.comambeed.comchemsrc.com Molecules incorporating this scaffold have shown anti-inflammatory, antimicrobial, analgesic, anticancer, and anticonvulsant activities, among others. nih.govbldpharm.comambeed.com This wide range of biological activities has led to the development of several FDA-approved drugs containing a pyrazole core, solidifying its status as a cornerstone of modern drug design. chemdict.com

Table 1: Examples of Biological Activities of Pyrazole-Based Compounds

| Biological Activity | Description |

|---|---|

| Anti-inflammatory | Inhibition of inflammatory pathways, notably seen in drugs like Celecoxib, a COX-2 inhibitor. chemdict.com |

| Anticancer | Antiproliferative effects against various cancer cell lines through mechanisms like kinase inhibition. fluorochem.co.ukmdpi.com |

| Antimicrobial | Activity against bacterial and fungal pathogens. mdpi.combldpharm.com |

| Analgesic | Pain-relieving properties. chemdict.comambeed.com |

| Antiviral | Inhibition of viral replication. nih.gov |

| Antidiabetic | Potential to modulate pathways involved in glucose metabolism. nih.gov |

Strategic Incorporation of Fluorine into Organic Molecules: Impact on Molecular Properties and Biological Activity

The introduction of fluorine into organic molecules is a widely used and powerful strategy in medicinal chemistry. google.comvulcanchem.com Fluorine is the most electronegative element, and its small size allows it to often act as a bioisostere of a hydrogen atom, meaning it can replace hydrogen without significantly increasing the molecule's size. mdpi.comnih.gov However, this substitution has profound electronic consequences that can dramatically alter a molecule's properties. mdpi.comnih.govnih.gov

Strategically placing fluorine can enhance a range of pharmacokinetic and pharmacodynamic parameters. google.commdpi.com For instance, the carbon-fluorine (C-F) bond is exceptionally strong, which can block sites of metabolic oxidation. nih.gov This often leads to increased metabolic stability, prolonging the drug's half-life in the body. mdpi.com Furthermore, fluorination can increase a molecule's lipophilicity, which can improve its ability to permeate cell membranes and cross the blood-brain barrier. mdpi.comnih.gov

The powerful electron-withdrawing nature of fluorine can also lower the basicity (pKa) of nearby functional groups, such as amines. vulcanchem.comnih.gov This change can improve oral bioavailability by reducing ionization in the gut. Fluorine's unique electronic properties can also lead to stronger binding interactions with target proteins through the formation of favorable electrostatic and dipole interactions. mdpi.comnih.gov

Table 2: Key Effects of Fluorine Incorporation in Drug Design

| Property Affected | Impact of Fluorination | Rationale |

|---|---|---|

| Metabolic Stability | Increased | The high strength of the C-F bond blocks metabolic attack by enzymes like cytochrome P450. mdpi.comnih.gov |

| Binding Affinity | Often Increased | Fluorine's electronegativity can alter charge distribution, leading to more favorable electrostatic interactions with the target protein. mdpi.comnih.gov |

| Lipophilicity | Increased | The C-F bond is more hydrophobic than the C-H bond, which can enhance membrane permeability. mdpi.comnih.gov |

| pKa Modulation | Lowered (for nearby bases) | The strong inductive electron-withdrawing effect of fluorine reduces the basicity of proximal functional groups. vulcanchem.comnih.gov |

| Bioavailability | Often Improved | A combination of increased metabolic stability, enhanced membrane permeability, and modulated pKa can lead to better absorption and distribution. mdpi.com |

Overview of Fluorinated Pyrazoles in Academic and Industrial Research

The convergence of pyrazole's privileged scaffold with the strategic benefits of fluorination has made fluorinated pyrazoles a highly attractive class of compounds for both academic and industrial researchers. The popularity of these molecules has grown exponentially, with a significant portion of all publications on the topic appearing in recent years.

In medicinal chemistry, fluorinated pyrazoles are investigated for a wide array of diseases. The fluorine atom or fluorine-containing groups (e.g., trifluoromethyl, difluoromethyl) are incorporated to enhance potency, selectivity, and pharmacokinetic profiles. Numerous patents and research articles describe the synthesis and evaluation of these compounds as inhibitors of various enzymes or as ligands for different receptors.

Beyond pharmaceuticals, fluorinated pyrazoles have found significant success in the agrochemical industry. Several commercial fungicides are based on a fluorinated pyrazole core, where the fluorine substituents are crucial for their potent activity against phytopathogenic fungi. This dual utility in both medicine and agriculture highlights the versatility and importance of this chemical class. The high demand for these structures continually drives the development of new and efficient synthetic methods to access these valuable molecules.

Contextualizing 1-(2-fluoroethyl)-5-methyl-1H-pyrazole as a Representative Fluorinated Pyrazole Derivative

Within the vast landscape of fluorinated pyrazoles, this compound (CAS No. 1443279-14-8) stands out as a fundamental and representative derivative. Its structure combines the three key elements discussed: the proven pyrazole core, a simple methyl group, and a strategically placed fluoroethyl side chain at the N1 position.

Table 3: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1443279-14-8 | mdpi.commdpi.com |

| Molecular Formula | C₆H₉FN₂ | mdpi.com |

| Molecular Weight | 128.15 g/mol | mdpi.commdpi.com |

This compound serves as an excellent illustration of the principles of modern medicinal and agrochemical design. The 5-methyl-pyrazole portion provides the core heterocyclic scaffold known for its favorable biological interactions. The 1-(2-fluoroethyl) group introduces the element of fluorine. While this specific monofluorinated ethyl group may confer modest enhancements in lipophilicity and metabolic stability compared to a non-fluorinated analog, its primary importance often lies in its role as a versatile building block.

Simple structures like this compound are crucial starting materials in synthetic chemistry. They provide a pre-functionalized core that chemists can elaborate upon, adding further complexity to build larger molecules with tailored biological activities. Its synthesis would likely involve the N-alkylation of 5-methylpyrazole with a suitable 2-fluoroethylating agent, a common strategy in heterocyclic chemistry. While specific, extensive biological studies on this particular molecule are not widely documented in peer-reviewed literature, its value is clear as a foundational component for the construction of more complex and potentially patentable active ingredients in drug discovery and crop protection programs.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-fluoroethyl)-5-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FN2/c1-6-2-4-8-9(6)5-3-7/h2,4H,3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPGQAQNIPHPCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1CCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701274998 | |

| Record name | 1H-Pyrazole, 1-(2-fluoroethyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701274998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443279-14-8 | |

| Record name | 1H-Pyrazole, 1-(2-fluoroethyl)-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443279-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 1-(2-fluoroethyl)-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701274998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Fluoroethyl 5 Methyl 1h Pyrazole and Analogous Fluorinated Pyrazoles

Established Synthetic Routes for Fluorinated Pyrazoles

The synthesis of fluorinated pyrazoles can be broadly categorized into several established approaches, including the construction of the pyrazole (B372694) ring from acyclic precursors and the direct fluorination of a pre-existing pyrazole core.

Cyclocondensation and Cycloaddition Reactions in Pyrazole Synthesis

Cyclocondensation reactions are a classical and widely employed method for the synthesis of the pyrazole ring. The Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648), is a foundational example. beilstein-journals.orgmdpi.com For the synthesis of fluorinated pyrazoles, this can involve the use of fluorinated 1,3-dicarbonyl compounds. researchgate.netnih.gov The reaction of various arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diones, for instance, has been shown to produce trifluoromethyl-substituted pyrazoles. nih.gov The regioselectivity of this reaction can be influenced by the reaction conditions. nih.gov

Another powerful strategy for constructing the pyrazole ring is through [3+2] cycloaddition reactions. beilstein-journals.orgrsc.orgnih.govorganic-chemistry.org This approach involves the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of fluorinated pyrazoles, this can involve fluorinated 1,3-dipoles or fluorinated dipolarophiles. sci-hub.se For example, 1,3-dipolar cycloaddition of diazo compounds to alkynes is a straightforward method for pyrazole synthesis. rsc.org The use of sydnones as 1,3-dipolar synthons in reactions with activated alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been successfully employed to generate fluorinated 1-phenylpyrazoles. nih.gov

| Reaction Type | Reactants | Product | Key Features |

| Knorr Cyclocondensation | Fluorinated 1,3-dicarbonyl compound + Hydrazine | Fluorinated Pyrazole | Foundational method, regioselectivity can be controlled. beilstein-journals.orgmdpi.comnih.gov |

| [3+2] Cycloaddition | Diazo compound + Alkyne | Pyrazole | Catalyst-free conditions can often be employed. rsc.org |

| [3+2] Cycloaddition | Sydnone + Alkyne | Fluorinated 1-phenylpyrazole | Utilizes mesoionic compounds as 1,3-dipoles. nih.gov |

Electrophilic Fluorination Approaches for Pyrazole Rings

The direct introduction of a fluorine atom onto a pre-formed pyrazole ring via electrophilic fluorination is an attractive and atom-economical approach. rsc.orgresearchgate.net Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commonly used for this purpose. rsc.orgresearchgate.netrsc.org The regioselectivity of the fluorination is influenced by the substituents present on the pyrazole ring. For 3,5-disubstituted pyrazoles, fluorination typically occurs at the 4-position. rsc.orgrsc.org Microwave activation has been shown to enhance the efficiency of electrophilic fluorination of N-arylpyrazoles with Selectfluor®. rsc.orgresearchgate.net However, direct fluorination can sometimes lead to mixtures of mono- and difluorinated products, and the yields can be variable. rsc.org

| Fluorinating Agent | Substrate | Product | Yield (%) | Key Observations |

| Selectfluor® | 3,5-disubstituted pyrazoles with acetal (B89532) moieties | 4-Fluorinated pyrazoles | up to 67 | Unconverted starting material can be recycled. rsc.orgrsc.org |

| Selectfluor® (Microwave) | N-aryl-3,5-substituted pyrazoles | 4-Fluorinated N-arylpyrazoles | 13-75 | Microwave irradiation can accelerate the reaction. rsc.orgresearchgate.net |

Strategies Utilizing Fluorinated Precursors and Synthons

An alternative and often more regioselective approach to fluorinated pyrazoles involves the use of acyclic precursors that already contain the desired fluoroalkyl group. researchgate.net This strategy circumvents the potential for low regioselectivity associated with direct fluorination. For the synthesis of 1-(2-fluoroethyl)-5-methyl-1H-pyrazole, a key synthon would be 2-fluoroethylhydrazine. The general synthesis of N-substituted pyrazoles can be achieved through the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound. In this specific case, the reaction of 2-fluoroethylhydrazine with pentane-2,4-dione would be the most direct route.

The synthesis of perfluoroalkylated pyrazoles often relies on the condensation of perfluoroalkylated 1,3-dicarbonyl compounds with hydrazines. researchgate.net Another approach involves the use of fluorinated enones as precursors. For instance, monofluorinated β-methylthio-β-enaminoketones can be condensed with hydrazines to yield fluorinated pyrazoles. acs.org The reaction of perfluoro-2-methyl-2-pentene (B72772) with methylhydrazine in the presence of water and a base has been shown to produce 5-fluoro-1-methyl-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole regioselectively and in high yield. google.com

Novel Approaches for Fluoroethyl Pyrazole Synthesis

Recent advancements in synthetic methodology have opened up new avenues for the synthesis of fluorinated pyrazoles, offering milder reaction conditions and novel reactivity patterns.

Metal-Catalyzed Fluorination Reactions

Transition metal catalysis has emerged as a powerful tool for the formation of C-F bonds. Gold(I)-catalyzed tandem aminofluorination of alkynes in the presence of Selectfluor® has been developed as a mild and efficient protocol for the synthesis of fluorinated pyrazoles. acs.org This method offers a broad substrate scope. acs.org Copper-catalyzed reactions have also been employed for the synthesis of functionalized pyrazoles. nih.gov For example, a copper-catalyzed cascade reaction of α-diazocarbonyl compounds with ethenesulfonyl fluoride (B91410) provides a route to pyrazole-containing aliphatic sulfonyl fluorides. rsc.org While not directly producing fluoroethyl pyrazoles, these methods highlight the potential of metal catalysis in constructing fluorinated heterocyclic systems.

| Catalyst | Reactants | Product Type | Reference |

| Gold(I) | Alkynes, Hydrazines, Selectfluor® | Fluorinated Pyrazoles | acs.org |

| Copper(I) | α,β-Alkynic hydrazones | 4-Iodopyrazoles | nih.gov |

| Copper | α-Diazocarbonyl compounds, Ethenesulfonyl fluoride | Pyrazolyl aliphatic sulfonyl fluorides | rsc.org |

Photocatalytic Methods for Perfluoroalkenylated Intermediates

Visible-light photocatalysis has gained significant attention as a green and sustainable synthetic tool. nih.govorganic-chemistry.org A two-step process for the synthesis of perfluoroalkylated pyrazoles has been reported, which begins with a photocatalytic transformation of aliphatic aldehydes into α-perfluoroalkenylated aldehydes. nih.govresearchgate.net These intermediates then undergo a condensation reaction with hydrazine to furnish the fluorinated 3,4-substituted pyrazole products in good yields (64–84%). nih.gov This method is operationally simple and avoids the use of heavy metals. nih.gov While this specific method yields perfluoroalkylated pyrazoles, the underlying principle of generating a key fluorinated intermediate via photocatalysis could potentially be adapted for the synthesis of fluoroethyl pyrazoles.

Stereoselective Fluorination Techniquesnih.gov

The introduction of fluorine into organic molecules can significantly alter their biological properties. olemiss.edu In the context of pyrazole synthesis, fluorination can be achieved at various stages. While the direct synthesis of this compound involves the attachment of a pre-fluorinated side chain, analogous fluorinated pyrazoles can be synthesized using techniques that install fluorine atoms or fluoroalkyl groups onto the heterocyclic core or its precursors. Stereoselective fluorination, the process of introducing fluorine to create a specific stereoisomer, is a sophisticated area of synthetic chemistry.

Modern fluorination strategies often employ electrophilic fluorine reagents such as Selectfluor. sci-hub.se For instance, vinyl ketones have been treated with Selectfluor to create a fluoro-substituted intermediate, which then reacts with hydrazine to form the fluoropyrazole. sci-hub.se Another approach involves the fluorination of an enone with xenon difluoride (XeF2) to yield a fluoropyrazole after condensation with hydrazine. sci-hub.se

Achieving stereoselectivity in these reactions typically requires the use of chiral catalysts or auxiliaries that can control the spatial orientation of the reactants. While the direct stereoselective fluorination of a pre-formed pyrazole ring is challenging, stereocenters can be established in the acyclic precursors before the ring-forming cyclization reaction. For example, asymmetric fluorination of 1,3-dicarbonyl compounds, which are common precursors for pyrazoles, can lead to chiral fluorinated pyrazoles. The condensation of these fluorinated dicarbonyl compounds with hydrazine is a cornerstone of fluorinated pyrazole synthesis. sci-hub.se

Table 1: Modern Reagents for Electrophilic Fluorination

| Reagent Name | Chemical Name | Typical Application |

|---|---|---|

| Selectfluor | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Fluorination of enolates, enol ethers, and aromatic rings. sci-hub.se |

| N-Fluorobenzenesulfonimide (NFSI) | N-Fluorobis(phenylsulfonyl)amine | Electrophilic fluorination of a wide range of nucleophiles. |

| Xenon Difluoride (XeF2) | Xenon Difluoride | Fluorination of double bonds and aromatic systems. sci-hub.se |

Functionalization and Derivatization Strategies of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle amenable to various functionalization reactions, allowing for the synthesis of a diverse range of derivatives.

N-Alkylation and N-Functionalization with Fluoroethyl Moieties

The introduction of a 2-fluoroethyl group onto the nitrogen atom of the pyrazole ring is a critical step in the synthesis of the target compound. N-alkylation of pyrazoles, particularly unsymmetrical ones like 5-methylpyrazole, presents a challenge of regioselectivity, as the reaction can occur at either of the two nitrogen atoms (N1 or N2).

Typically, N-alkylation is performed under basic conditions by deprotonating the pyrazole with a base (e.g., K2CO3, NaH) followed by the addition of an alkylating agent, such as an alkyl halide. semanticscholar.org For the synthesis of this compound, an appropriate electrophile would be 1-bromo-2-fluoroethane (B107303) or 2-fluoroethyl tosylate. The choice of solvent and reaction conditions can influence the ratio of the resulting N1 and N2 isomers. Generally, steric hindrance plays a key role, with bulkier substituents on the pyrazole ring directing alkylation to the less hindered nitrogen atom. semanticscholar.org

Alternative methods for N-alkylation have been developed to improve regioselectivity and avoid harsh basic conditions. These include:

Michael Addition: A catalyst-free Michael reaction has been shown to achieve high regioselectivity (>99.9:1 for N1) in the alkylation of various 1H-pyrazoles. nih.gov

Acid Catalysis: The use of trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst provides a method for N-alkylation that avoids strong bases or high temperatures. semanticscholar.org

Enzymatic Alkylation: Engineered enzymes have been employed for the highly regioselective alkylation of pyrazoles using haloalkanes as precursors, offering unprecedented control over the reaction outcome. nih.gov

Table 2: Overview of N-Alkylation Methods for Pyrazoles

| Method | Reagents/Catalyst | Key Features |

|---|---|---|

| Classical Alkylation | Alkyl halide, Base (e.g., K2CO3, NaH) | Widely used, but may result in isomeric mixtures. semanticscholar.org |

| Michael Addition | Michael acceptor | Catalyst-free, excellent regioselectivity for N1-alkylation. nih.gov |

| Acid-Catalyzed Alkylation | Trichloroacetimidate, Brønsted acid | Mild conditions, avoids strong bases. semanticscholar.org |

| Enzymatic Alkylation | Engineered methyltransferase, Haloalkane | High regioselectivity (>99%), environmentally friendly. nih.gov |

Substitution at the 4- and 5-Positions of the Pyrazole Core

Further modification of the this compound scaffold can be achieved by targeting the C4 and C5 positions of the pyrazole ring. The pyrazole ring is considered π-excessive, making it reactive towards electrophiles.

Substitution at the 4-Position: Electrophilic substitution reactions on the pyrazole ring occur preferentially at the C4 position due to the electronic nature of the heterocycle. nih.gov This allows for the introduction of a variety of functional groups. Common electrophilic substitution reactions include:

Halogenation: Bromination or chlorination can be readily achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: The introduction of a nitro group (-NO2) is typically performed using a mixture of nitric acid and sulfuric acid.

Formylation: A formyl group (-CHO) can be installed via the Vilsmeier-Haack reaction.

Functionalization at the 5-Position: The 5-position in the target molecule is occupied by a methyl group. This methyl group itself can be a site for further functionalization. For example, it can undergo radical halogenation to form a halomethyl group, which can then be converted into other functionalities like alcohols, ethers, or amines. Alternatively, the methyl group can be oxidized to a carboxylic acid, providing a handle for amide or ester formation.

The synthesis of pyrazoles with different substituents at the 5-position is often achieved by starting with an appropriately substituted 1,3-dicarbonyl compound in the initial ring-forming condensation reaction. acs.orgnih.gov

Table 3: Common Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Selectfluor |

| Xenon difluoride |

| N-Fluorobenzenesulfonimide (NFSI) |

| 1-bromo-2-fluoroethane |

| 2-fluoroethyl tosylate |

| N-bromosuccinimide (NBS) |

Structure Activity Relationship Sar Studies of 1 2 Fluoroethyl 5 Methyl 1h Pyrazole Derivatives

Influence of the Fluoroethyl Moiety on Ligand-Receptor Interactions

The introduction of a 2-fluoroethyl group at the N1 position of the pyrazole (B372694) ring is a key strategic element in the design of bioactive molecules. The fluorine atom, being the most electronegative element, imparts unique properties to the molecule that significantly influence its interactions with biological receptors.

The fluoroethyl moiety can engage in various non-covalent interactions, which are crucial for ligand binding and affinity. These interactions include:

Dipole-Dipole Interactions: The strong C-F bond possesses a significant dipole moment. This allows the fluoroethyl group to orient itself within a binding pocket to engage in favorable electrostatic interactions with polar regions of the receptor.

Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This enhanced metabolic stability can lead to an improved pharmacokinetic profile, including a longer half-life.

Conformational Control: The presence of the fluorine atom can influence the conformational preference of the ethyl chain. This "gauche effect" can pre-organize the ligand into a bioactive conformation, reducing the entropic penalty upon binding to the receptor.

The strategic placement of fluorine can also alter the acidity of nearby protons, potentially influencing other interactions. The unique combination of steric and electronic properties conferred by the fluoroethyl group is a powerful tool for modulating a compound's affinity and selectivity for its target receptor. nih.gov

Conformational Preferences and Tautomerism in Fluoroethyl Pyrazoles

The key conformational aspect of this molecule is the rotation around the N1-C(ethyl) bond. The orientation of the fluoroethyl side chain relative to the pyrazole ring can be influenced by steric hindrance from the 5-methyl group and electronic effects from the fluorine atom. Computational studies and experimental data on similar structures suggest that specific conformations may be energetically favored, which can be critical for fitting into a receptor's binding site. mdpi.com

In unsubstituted or C-substituted pyrazoles, a tautomeric equilibrium exists between forms where the single proton is on N1 or N2. The position of this equilibrium is highly dependent on the electronic nature of the substituents at positions 3 and 5. nih.govmdpi.com Generally, electron-donating groups like methyl tend to favor the tautomer where the substituent is at position 3, while electron-withdrawing groups favor the 5-position tautomer. nih.govmdpi.com This underlying principle is important when designing related compounds where the N1 position might be unsubstituted.

Rational Design Principles for Modulating Biological Activity through Structural Modifications

Substituent Effects at the Pyrazole Nitrogen Atom (N1)

The substituent at the N1 position is a primary determinant of the molecule's interaction with its biological target. Modifications to the 2-fluoroethyl group can systematically alter the compound's properties to optimize for potency and selectivity. Key modifications and their predicted effects are outlined below.

Alkyl Chain Length: Varying the length of the alkyl chain can probe the depth and shape of the receptor's binding pocket. A longer or shorter chain may achieve better van der Waals contacts.

Fluorine Substitution Pattern: Changing the number and position of fluorine atoms on the ethyl group can fine-tune the molecule's electronics and metabolic stability. For instance, a difluoro or trifluoroethyl group would have a more pronounced electronic effect.

Introduction of Other Functional Groups: Replacing the fluoroethyl moiety with other groups, such as those containing hydrogen bond donors/acceptors or aromatic rings, can explore different binding modes within the receptor.

The following table illustrates hypothetical SAR data for modifications at the N1 position, demonstrating these design principles.

| Compound | N1-Substituent | Relative Potency | Rationale for Change in Activity |

| Parent | -CH₂CH₂F | 1.0 | Baseline compound. |

| Analog 1 | -CH₃ | 0.2 | Loss of key interactions mediated by the fluoroethyl group. |

| Analog 2 | -CH₂CH₂CH₃ | 0.8 | Alkyl chain may be slightly too long for optimal fit. |

| Analog 3 | -CH₂CHF₂ | 1.5 | Increased polarity and hydrogen bonding potential may enhance binding. |

| Analog 4 | -CH₂-Ph | 0.5 | Bulky phenyl group may introduce steric clash in the binding pocket. |

Table 1: Illustrative Structure-Activity Relationship for Substituents at the N1 Position.

Impact of Substituents at the 5-Methyl and 4-Positions on SAR

Modifications at the C4 and C5 positions of the pyrazole ring are crucial for tuning the electronic properties and steric profile of the molecule, thereby influencing its biological activity. nih.gov

5-Position Substituents: The 5-methyl group provides a specific steric footprint and contributes to the electron density of the pyrazole ring. Replacing the methyl group with other substituents can have a significant impact:

Larger Alkyl Groups (e.g., ethyl, isopropyl): These can probe for additional hydrophobic pockets. However, they may also introduce steric hindrance.

Electron-Withdrawing Groups (e.g., -CF₃, -Cl): These groups can alter the electronics of the pyrazole ring, potentially affecting the strength of hydrogen bonds it forms with the receptor.

Hydrogen Bond Donors/Acceptors (e.g., -NH₂, -OH): These can form new, specific interactions with the target protein.

4-Position Substituents: The 4-position is often a key vector for introducing new functionality without disrupting the core binding interactions of the N1 and 5-position substituents. Adding substituents at this position can:

Increase Potency: A well-chosen substituent can make additional favorable contacts with the receptor.

Modulate Physicochemical Properties: Introducing polar or ionizable groups at C4 can improve solubility and other drug-like properties. Halogen atoms like chlorine or bromine are frequently used to explore this position. nih.gov

The table below provides a hypothetical SAR summary for modifications at the C4 and C5 positions.

| Compound | C5-Substituent | C4-Substituent | Relative Potency | Rationale for Change in Activity |

| Parent | -CH₃ | -H | 1.0 | Baseline compound. |

| Analog 5 | -CF₃ | -H | 1.8 | Electron-withdrawing group may enhance key interactions. |

| Analog 6 | -H | -H | 0.3 | Loss of hydrophobic interaction from the methyl group. |

| Analog 7 | -CH₃ | -Cl | 2.5 | Halogen at C4 likely occupies a favorable pocket and enhances binding affinity. nih.gov |

| Analog 8 | -CH₃ | -OCH₃ | 0.9 | Methoxy group may be too bulky or improperly positioned for a positive interaction. |

Table 2: Illustrative Structure-Activity Relationship for Substituents at the C4 and C5 Positions.

Advanced Computational Chemistry and Molecular Modeling for 1 2 Fluoroethyl 5 Methyl 1h Pyrazole

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the intrinsic properties of molecules. nih.govresearchgate.netnih.gov These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and other properties of a molecule from first principles, without the need for empirical parameters. For 1-(2-fluoroethyl)-5-methyl-1H-pyrazole, these calculations offer a detailed understanding of its fundamental chemical nature.

Electronic Structure Elucidation and Charge Distribution Analysis

DFT calculations are instrumental in elucidating the electronic structure of this compound. By optimizing the molecular geometry, these calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, often showing good correlation with experimental data from X-ray crystallography. bohrium.comnih.gov

A key aspect of understanding a molecule's reactivity and intermolecular interactions is the analysis of its charge distribution. This is often visualized using a Molecular Electrostatic Potential (MEP) map. The MEP indicates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atoms of the pyrazole (B372694) ring and the fluorine atom of the fluoroethyl group, indicating these as sites susceptible to electrophilic attack and capable of forming hydrogen bonds as acceptors. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the one on the pyrazole ring (if present in a tautomeric form) and those on the methyl and ethyl groups.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is another critical component of electronic structure analysis. nih.govmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a larger gap suggests higher stability and lower reactivity. nih.govmdpi.com For pyrazole derivatives, the HOMO is often localized on the pyrazole ring, while the LUMO distribution can vary depending on the substituents.

Table 1: Representative Quantum Chemical Descriptors for a Pyrazole Derivative

| Descriptor | Typical Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |

| Dipole Moment | 2.5 D | Polarity and solubility |

Note: The values in this table are illustrative for a generic pyrazole derivative and not specific experimental or calculated data for this compound.

Prediction of Spectroscopic Properties and Reaction Mechanisms

Quantum chemical calculations can accurately predict various spectroscopic properties. For instance, vibrational frequencies calculated using DFT can be correlated with experimental infrared (IR) and Raman spectra, aiding in the structural characterization of this compound. nih.govnih.gov Similarly, electronic transitions can be calculated to predict the UV-Visible absorption spectrum, providing insights into the molecule's photophysical properties. nih.gov

Furthermore, these computational methods are invaluable for studying reaction mechanisms. By mapping the potential energy surface, researchers can identify transition states, calculate activation energies, and determine the most favorable reaction pathways. This is crucial for understanding the synthesis of this compound and predicting its reactivity with other chemical species.

Tautomeric Preferences and Energy Profiles

Pyrazoles can exist in different tautomeric forms, which are isomers that differ in the position of a proton. researchgate.netmdpi.comfu-berlin.dersc.org For substituted pyrazoles, determining the most stable tautomer is essential as it governs the molecule's properties and interactions. Quantum chemical calculations can be used to determine the relative energies of different tautomers of this compound. By calculating the ground-state energies of each possible tautomer, the most stable form can be identified. researchgate.net These studies often show that the relative stability of pyrazole tautomers is highly dependent on the nature and position of the substituents. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govbiointerfaceresearch.com This method is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netrjpbcs.com

Prediction of Binding Modes and Ligand-Target Interactions

Molecular docking simulations can predict the most likely binding mode of this compound within the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on a force field that estimates the binding affinity. The lowest energy poses are considered the most probable binding modes. These predictions provide a static image of the ligand-target interaction, highlighting the key residues involved in binding.

Analysis of Hydrogen Bonding and Hydrophobic Interactions

A detailed analysis of the docked poses reveals the specific non-covalent interactions that stabilize the ligand-target complex. These interactions are crucial for binding affinity and specificity.

Hydrogen Bonding: Hydrogen bonds are critical for molecular recognition. nih.gov In the context of this compound, the nitrogen atoms of the pyrazole ring and the fluorine atom can act as hydrogen bond acceptors, while any N-H groups in a particular tautomer could act as hydrogen bond donors. Docking studies can identify specific amino acid residues in the target's active site that form hydrogen bonds with the ligand. researchgate.net

Hydrophobic Interactions: Hydrophobic interactions also play a significant role in ligand binding. nih.gov The methyl group and the ethyl chain of this compound can form favorable hydrophobic interactions with nonpolar amino acid residues in the binding pocket, such as leucine, valine, and isoleucine. The pyrazole ring itself can also participate in π-π stacking or π-alkyl interactions with aromatic or aliphatic residues of the protein.

Table 2: Illustrative Intermolecular Interactions for a Docked Pyrazole Ligand

| Interaction Type | Ligand Moiety | Potential Interacting Residue |

| Hydrogen Bond | Pyrazole Nitrogen | Serine, Threonine, Asparagine |

| Hydrogen Bond | Fluoroethyl Group (Fluorine) | Lysine, Arginine |

| Hydrophobic | Methyl Group | Leucine, Valine |

| Hydrophobic | Ethyl Chain | Isoleucine, Alanine |

| π-π Stacking | Pyrazole Ring | Phenylalanine, Tyrosine, Tryptophan |

Note: This table presents hypothetical interactions based on the structure of this compound and is for illustrative purposes only.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic picture of molecular systems, allowing researchers to observe the time-dependent behavior of a ligand within a receptor's binding site. mdpi.comnih.gov This technique provides critical information on the stability of protein-ligand complexes, conformational changes, and the role of solvent molecules. eurasianjournals.commdpi.com

MD simulations are employed to explore the conformational flexibility of both the ligand, this compound, and its target protein upon binding. eurasianjournals.com By simulating the movements of atoms over time, researchers can identify the most stable binding poses and understand how the ligand adapts to the geometry of the active site. The trajectory of the simulation is analyzed to assess the structural stability of the complex, often using metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). nih.govresearchgate.net

RMSD measures the average deviation of the protein and ligand backbone atoms from their initial positions over the course of the simulation. A stable RMSD plot, which plateaus after an initial equilibration period, suggests that the complex has reached a stable conformation. nih.gov RMSF, on the other hand, quantifies the fluctuation of individual residues or atoms, highlighting flexible regions of the protein (e.g., loops) and the ligand that may be crucial for binding. researchgate.net For this compound, this analysis would reveal the rotational freedom of the fluoroethyl group and its impact on interactions within the binding pocket.

Table 1: Illustrative RMSD and RMSF Data from a Hypothetical MD Simulation This interactive table provides example data for a 100 ns simulation of this compound bound to a hypothetical kinase receptor.

| Metric | Target | Average Value (Å) | Interpretation |

|---|---|---|---|

| RMSD | Protein Backbone | 1.8 ± 0.3 | Indicates the protein maintains a stable overall fold during the simulation. |

| RMSD | Ligand (heavy atoms) | 0.9 ± 0.2 | Shows the ligand remains stably bound in the active site with minimal deviation. |

| RMSF | Active Site Residues | < 1.5 | Key interacting residues show low fluctuation, confirming their role in stable binding. |

| RMSF | Fluoroethyl Group (Ligand) | 2.1 ± 0.5 | Higher fluctuation suggests this group is conformationally flexible and explores different orientations. |

Beyond conformational analysis, MD simulations are crucial for quantifying the stability of the ligand-receptor interaction. nih.gov Techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often applied to MD trajectories to calculate the binding free energy of a ligand to its receptor. researchgate.net This calculation provides a theoretical estimation of binding affinity by summing various energy components, including van der Waals forces, electrostatic interactions, and solvation energies. researchgate.netresearchgate.net

Analysis of the interactions throughout the simulation can identify key amino acid residues that form persistent hydrogen bonds or hydrophobic contacts with this compound. For instance, the fluorine atom on the ethyl group may act as a hydrogen bond acceptor, while the methyl group and pyrazole ring can engage in favorable hydrophobic and π-π stacking interactions, respectively. Identifying these specific interactions is vital for understanding the basis of binding specificity and for designing modifications to enhance potency. nih.gov

Table 2: Example Binding Free Energy Calculation (MM/GBSA) for a Ligand-Receptor Complex This table illustrates a hypothetical breakdown of the energetic contributions to the binding of this compound.

| Energy Component | Average Value (kcal/mol) | Description |

|---|---|---|

| Van der Waals Energy (ΔE_vdW) | -45.5 | Favorable hydrophobic and dispersion interactions. |

| Electrostatic Energy (ΔE_elec) | -20.1 | Favorable polar interactions, including hydrogen bonds. |

| Polar Solvation Energy (ΔG_polar) | +42.3 | Unfavorable energy from desolvating polar surfaces upon binding. |

| Non-Polar Solvation Energy (ΔG_nonpolar) | -4.8 | Favorable energy from the hydrophobic effect. |

| Total Binding Free Energy (ΔG_bind) | -28.1 | The overall predicted binding affinity. |

Water molecules within a receptor's active site play a fundamental role in mediating protein-ligand recognition. nih.gov MD simulations that explicitly model water molecules can reveal the structure and thermodynamics of these water networks. harvard.edu Ligand binding often involves the displacement of "unhappy" or high-energy water molecules from the active site, which can be a major driving force for binding affinity. nih.gov

Conversely, some water molecules may be structurally conserved and form stable "water bridges" that mediate interactions between the ligand and the protein. nih.gov For this compound, simulations can identify whether its binding displaces an unstable water network or if specific functional groups, like the pyrazole nitrogens or the fluoroethyl group, interact with bridging water molecules to enhance complex stability. Understanding these solvation effects is critical, as targeting the displacement of unfavorable water molecules is a successful strategy for lead optimization. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. eurjchem.com This approach is used to develop predictive models that can estimate the activity of novel, unsynthesized molecules and to identify the key physicochemical properties that govern their potency. nih.govnih.gov

To develop a QSAR model for a class of compounds like pyrazole derivatives, a dataset of molecules with experimentally measured biological activities (e.g., IC₅₀ values) is required. acs.orgresearchgate.net For each molecule, a set of numerical parameters, or "descriptors," that quantify various aspects of its structure are calculated. nih.gov Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to generate an equation that best correlates these descriptors with the observed activity. acs.orgresearchgate.net

The reliability of a QSAR model is assessed through rigorous internal and external validation procedures. researchgate.net Key statistical parameters include the coefficient of determination (R²), which measures the goodness of fit for the training data, and the cross-validated coefficient of determination (Q²), which assesses the model's internal predictability. eurjchem.com A robust and validated model can then be used to predict the biological activity of new pyrazole derivatives, including this compound, thereby prioritizing the synthesis of the most promising candidates. nih.govresearchgate.net

Table 3: Example of a Predictive 2D-QSAR Model for Pyrazole Derivatives This table shows a hypothetical QSAR equation and its associated statistical validation metrics.

| Hypothetical QSAR Model Equation | |

|---|---|

| pIC₅₀ = 0.75 * (ALogP) - 0.21 * (TPSA) + 0.05 * (MW) + 2.54 | |

| Statistical Parameter | Value |

| R² (Coefficient of Determination) | 0.88 |

| Q² (Cross-validated R²) | 0.79 |

| R²_pred (External Validation) | 0.81 |

| Number of Compounds (N) | 45 |

A primary benefit of QSAR modeling is the identification of physicochemical properties that are critical for biological activity. slideshare.net Descriptors can be categorized as electronic (e.g., dipole moment, orbital energies), steric (e.g., molecular volume, shape indices), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). eurjchem.comshd-pub.org.rs

By analyzing the coefficients in the QSAR equation, researchers can determine whether a particular property has a positive or negative impact on potency. For pyrazole derivatives, studies have shown that properties like hydrophobicity (LogP), molecular weight (MW), and the number of hydrogen bond donors/acceptors often play a significant role. eurjchem.com For this compound, the fluoroethyl group would influence descriptors related to hydrophobicity, polar surface area, and hydrogen bonding capacity. Understanding these correlations provides a rational basis for chemical modifications aimed at improving the compound's therapeutic profile. shd-pub.org.rs

Table 4: Common Physicochemical Descriptors and Their Potential Influence on the Activity of Pyrazole Derivatives This interactive table lists key descriptors used in QSAR studies and their typical correlation with biological potency.

| Descriptor | Type | Description | Typical Correlation with Activity |

|---|---|---|---|

| ALogP | Hydrophobic | Log of the octanol/water partition coefficient, measures lipophilicity. | Often positive; enhanced lipophilicity can improve membrane permeability. |

| TPSA | Electronic/Topological | Topological Polar Surface Area, related to hydrogen bonding potential. | Often negative; high polarity can hinder cell penetration. |

| MW | Steric | Molecular Weight. | Variable; can be positive up to a certain limit for better receptor fit. |

| nHBDon | Electronic | Number of hydrogen bond donors. | Variable; depends on the specific interactions required by the target. |

| Dipole Moment | Electronic | Measures the overall polarity of the molecule. | Important for electrostatic interactions in the binding site. |

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Enzalutamide |

High-Throughput Virtual Screening (HTVS) for Novel Ligand Discovery

High-Throughput Virtual Screening (HTVS) has become a cornerstone of modern drug discovery, offering a cost-effective and rapid alternative to traditional high-throughput screening (HTS). chemsrc.comresearchgate.net This computational technique involves the screening of vast libraries of chemical compounds against a biological target to identify potential hits that are likely to exhibit a desired biological activity. researchgate.net The process leverages scoring functions and algorithms to predict the binding affinity and mode of interaction between a ligand and a target protein's active site. researchgate.netsnv63.ru For the pyrazole class of compounds, including this compound, HTVS is instrumental in exploring their potential as inhibitors for various therapeutic targets, such as protein kinases. snv63.runih.gov

The general workflow for a structure-based HTVS campaign is a multi-stage process designed to funnel a large number of initial compounds down to a manageable subset of promising candidates for experimental validation.

Typical Stages of a High-Throughput Virtual Screening Campaign:

| Stage | Description | Objective |

| 1. Target Preparation | The 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). It is then prepared by adding hydrogen atoms, assigning charges, and defining the binding site. | To create a computationally ready model of the biological target. |

| 2. Ligand Library Preparation | Large chemical libraries (e.g., ZINC, ChEMBL) containing millions of compounds, including diverse pyrazole derivatives, are prepared. This involves generating 3D conformations and assigning appropriate chemical properties. | To create a diverse set of molecules for screening. |

| 3. Docking and Scoring | Ligands from the library are computationally "docked" into the defined binding site of the target protein. A scoring function then estimates the binding affinity (e.g., in kcal/mol) for each ligand. | To predict the most favorable binding pose and rank compounds based on their predicted affinity. |

| 4. Hit Selection | A threshold based on the docking score and visual inspection of the binding mode is used to select a smaller subset of "hit" compounds. | To identify the most promising candidates from the initial vast library. |

| 5. Post-processing Filters | The selected hits are further filtered based on physicochemical properties, drug-likeness rules (like Lipinski's Rule of Five), and ADME predictions. mdpi.com | To eliminate candidates with poor pharmacokinetic potential early in the process. |

The computational screening of chemical libraries is a critical step in identifying new bioactive pyrazole derivatives. chemsrc.com Virtual libraries can contain anywhere from thousands to billions of compounds, providing a vast chemical space to explore for potential drug candidates. ijprajournal.comnih.gov Studies have successfully employed HTVS to screen libraries of pyrazole-containing compounds against various biological targets. For instance, a recent study utilized HTVS to screen over 12,000 pyrazole compounds against Cyclin-Dependent Kinase 8 (CDK8), a key enzyme implicated in cancer, successfully identifying novel inhibitors. chemsrc.comelsevier.com

The process begins with the selection of a protein target and the assembly of a chemical library. This library can be a commercial collection or a custom-designed library focused on the pyrazole scaffold. Using molecular docking programs like AutoDock, Glide, or GOLD, each compound is evaluated for its potential to bind to the target. researchgate.netsnv63.ru The results of these docking studies provide critical information on binding energy and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. snv63.ru This information is crucial for understanding the structure-activity relationship (SAR) and for guiding the subsequent optimization of hit compounds. mdpi.com

A significant cause of failure for drug candidates in later stages of development is poor pharmacokinetic properties. elsevier.com To mitigate this risk, in silico predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) are now routinely integrated into the early stages of virtual screening. mdpi.compensoft.net This approach allows researchers to filter out compounds that are unlikely to be orally bioavailable or that may have other undesirable pharmacokinetic characteristics, long before committing resources to their synthesis and experimental testing. elsevier.comnih.gov

For pyrazole derivatives like this compound, computational tools such as SwissADME, QikProp, and ADMET Predictor can calculate a range of crucial properties. elsevier.com These predictions are based on the molecule's structure and include parameters such as water solubility, intestinal absorption, blood-brain barrier permeability, and potential for inhibition of cytochrome P450 (CYP) enzymes, which are critical for drug metabolism.

By establishing specific criteria for these ADME properties, the hit list from a virtual screen can be refined to prioritize compounds that possess not only good binding affinity for the target but also a promising drug-like profile. mdpi.com For example, compounds that violate Lipinski's Rule of Five or are predicted to have low oral absorption would be deprioritized or eliminated. mdpi.com This integration creates a more efficient and effective drug discovery pipeline, increasing the probability of identifying lead candidates that can successfully advance to preclinical and clinical development. elsevier.com

Representative In Silico ADME Parameters for Virtual Screening of Pyrazole Derivatives:

The following table displays a set of representative ADME and physicochemical properties that are commonly calculated for pyrazole derivatives during virtual screening campaigns to assess their drug-likeness. The values shown are hypothetical for this compound and serve as an illustrative example of the data generated.

| Parameter | Description | Predicted Value | Favorable Range |

| Molecular Weight (MW) | The mass of the molecule in daltons. | 128.14 g/mol | < 500 |

| LogP (Lipophilicity) | The logarithm of the partition coefficient between octanol and water; a measure of lipophilicity. | 1.5 | -0.4 to +5.6 |

| H-Bond Donors | The number of hydrogen bond donors in the molecule. | 0 | ≤ 5 |

| H-Bond Acceptors | The number of hydrogen bond acceptors in the molecule. | 3 | ≤ 10 |

| TPSA (Topological Polar Surface Area) | The surface sum over all polar atoms, an indicator of membrane permeability. | 21.6 Ų | < 140 Ų |

| Human Intestinal Absorption | The predicted percentage of absorption from the human intestine. | High | > 80% |

| BBB Permeant | Prediction of whether the compound can cross the blood-brain barrier. | Yes | Target Dependent |

| CYP Inhibitor | Prediction of inhibition of major cytochrome P450 enzymes. | No | No |

Preclinical Pharmacological Investigations and Biological Target Engagement of Fluorinated Pyrazoles

In Vitro Biological Activity Evaluation

The introduction of a fluoroethyl group at the N1 position and a methyl group at the C5 position of the pyrazole (B372694) ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can modulate its biological activity. Pyrazole derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific biological activities of 1-(2-fluoroethyl)-5-methyl-1H-pyrazole are not well-documented, but the fluorinated pyrazole scaffold is a common feature in many biologically active compounds.

Receptor Binding Affinity Profiling

Specific receptor binding affinity data for this compound is not currently available. However, the pyrazole scaffold is a key component of various ligands that target a range of receptors. For instance, certain pyrazole derivatives have been investigated for their affinity to cannabinoid receptors (CB1). The structural characteristics of these derivatives, such as substitutions at various positions on the pyrazole ring, play a crucial role in determining their binding affinity and selectivity. The presence of a substituted phenyl ring at the 5-position and a carboxamido group at the 3-position are often key for potent and selective CB1 receptor antagonism acs.org. While this compound does not share these exact features, its core structure could potentially serve as a scaffold for designing ligands with affinity for various receptors. Further preclinical studies are required to determine its specific receptor binding profile.

Enzyme Inhibition Kinetics and Mechanism of Action Studies

While detailed enzyme inhibition kinetics for this compound are not published, pyrazole-containing compounds are known to act as inhibitors of various enzymes. For example, pyrazole itself is a classic inhibitor of alcohol dehydrogenase. The mechanism of inhibition for pyrazole derivatives can vary, with competitive inhibition being a common mode of action nih.gov.

A study on a series of pyrazole derivatives as inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP) revealed that these compounds could exhibit potent inhibitory activity with IC50 values in the nanomolar range nih.gov. The mechanism of action for some of these novel TNAP inhibitors was found to be competitive rsc.org. Given that pyrazole derivatives have shown potent inhibition of TNAP, it is plausible that this compound could also interact with this or other enzymes. However, without specific kinetic studies, its inhibitory potential and mechanism of action remain speculative.

Cellular Assays for Target Engagement and Pathway Modulation

Demonstrating that a compound engages its intended target within a cellular environment is a critical step in drug discovery. Cellular target engagement can be assessed using various techniques, such as cellular thermal shift assays (CETSA), which measure the change in a protein's thermal stability upon ligand binding.

While no specific cellular target engagement assays have been reported for this compound, the general applicability of such assays to pyrazole-based compounds is well-established. For instance, cellular assays have been used to confirm the target engagement of pyrazole-based kinase inhibitors, demonstrating their ability to enter cells and bind to their intended kinase targets. These assays are crucial for validating the mechanism of action and for understanding the structure-activity relationship in a physiologically relevant context.

Exploration of Specific Biological Targets

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.

Kinases (e.g., Src, p38-MAPK, TrKa, CDK8, EGFR, RET Kinase)

Pyrazole derivatives are well-represented among small molecule kinase inhibitors. The pyrazole ring can act as a versatile scaffold that can be decorated with various substituents to achieve potent and selective inhibition of different kinases.

Specific inhibitory activity data for this compound against the listed kinases (Src, p38-MAPK, TrKa, CDK8, EGFR, RET Kinase) is not available. However, a structurally similar compound, 1-(2-fluoroethyl)-5-methyl-4-nitro-1H-pyrazole , has been shown to act as a selective kinase inhibitor. In vitro assays demonstrated its inhibitory activity against Janus kinase 3 (JAK3) and Bruton's tyrosine kinase (BTK) with the following IC₅₀ values mdpi.com:

| Kinase Target | IC₅₀ (nM) |

| JAK3 | 12 |

| BTK | 28 |

This data for a close analog suggests that the this compound scaffold has the potential to be developed into potent kinase inhibitors. The introduction of the fluoroethyl group may enhance properties such as metabolic stability, which is beneficial for drug development.

Other Relevant Receptors and Enzymes (e.g., Tissue-Nonspecific Alkaline Phosphatase (TNAP), Cannabinoid Receptors (CB1))

Tissue-Nonspecific Alkaline Phosphatase (TNAP): A number of pyrazole derivatives have been identified as potent and selective inhibitors of TNAP, an enzyme crucial for bone mineralization nih.govnih.gov. High-throughput screening has led to the discovery of pyrazole-based inhibitors with IC50 values as low as 5 nM nih.gov. These findings indicate that the pyrazole core is a viable scaffold for the development of TNAP inhibitors. While this compound has not been specifically evaluated against TNAP, its structural class warrants investigation in this area.

Cannabinoid Receptors (CB1): The pyrazole structure is famously a core component of the CB1 receptor antagonist/inverse agonist rimonabant. Structure-activity relationship studies have shown that the substituents on the pyrazole ring are critical for CB1 receptor affinity and activity acs.orgnih.gov. Specifically, substitutions at the 1-, 3-, 4-, and 5-positions of the pyrazole ring have been extensively explored to modulate the pharmacological profile of these compounds nih.gov. Although this compound is structurally simpler than many of the reported pyrazole-based cannabinoid receptor ligands, its core scaffold is relevant to this target class. Further derivatization could potentially lead to compounds with significant CB1 receptor affinity.

Mechanistic Studies at the Molecular Level

No studies detailing the mechanistic action of this compound at the molecular level have been found.

Elucidation of Ligand-Protein Interaction Networks

There is no available data from techniques such as X-ray crystallography, NMR spectroscopy, or computational modeling that would elucidate the specific protein targets of this compound or the nature of its interactions with these targets.

Investigations into Allosteric Modulations

No research has been published investigating the potential for this compound to act as an allosteric modulator of any protein.

Applications in Radiopharmaceutical Chemistry: Pet Radioligand Development

Rationale for 18F-Labeling of Pyrazole (B372694) Scaffolds for Positron Emission Tomography (PET)

The development of PET radiotracers based on pyrazole structures is founded on several key principles. Pyrazole and its derivatives are considered "privileged structures" in medicinal chemistry, meaning they can bind to a wide range of biological targets with high affinity and specificity. nih.gov This versatility makes them attractive scaffolds for designing probes that can target specific enzymes, receptors, or transporters involved in various disease processes. nih.gov

The choice of Fluorine-18 (B77423) (¹⁸F) as the radioisotope for labeling these pyrazole scaffolds is strategic. ¹⁸F offers a near-ideal combination of physical properties for PET imaging:

Optimal Half-Life: With a half-life of 109.8 minutes, ¹⁸F provides sufficient time for the multi-step radiosynthesis, purification, and transport of the radiotracer, while also being short enough to minimize the radiation dose to the patient. numberanalytics.comfrontiersin.orgnih.gov

Low Positron Energy: ¹⁸F emits positrons with low energy (0.635 MeV), which results in a short travel distance in tissue before annihilation. This leads to higher-resolution PET images, allowing for more precise localization of the radiotracer's signal. nih.govfrontiersin.org

High-Yield Production: It can be produced in large quantities and with high specific activity in a medical cyclotron, making it suitable for routine clinical use. nih.gov

Stable Carbon-Fluorine Bond: The C-F bond is strong, which generally imparts high in vivo stability to the radiotracer, reducing the likelihood of defluorination and the subsequent uptake of free [¹⁸F]fluoride in bone, which could otherwise complicate image interpretation. researchgate.net

By combining the versatile pyrazole core with the excellent imaging characteristics of ¹⁸F, researchers aim to create highly specific and sensitive molecular imaging agents for a variety of clinical applications, including oncology, neurology, and cardiology. nih.govresearchgate.net

Radiosynthesis of ¹⁸F-Labeled Fluoroethyl Pyrazole Radiotracers

The synthesis of ¹⁸F-labeled radiotracers is a time-sensitive process that requires specialized chemistry and automation to handle the high levels of radioactivity and the short half-life of the isotope.

The most prevalent strategy for incorporating ¹⁸F into molecules like fluoroethyl pyrazoles is through nucleophilic substitution. This process typically involves two main stages:

Precursor Synthesis: A non-radioactive precursor molecule is first synthesized. For N-(2-fluoroethyl)pyrazole derivatives, a common approach is to prepare a pyrazole core functionalized with a 2-hydroxyethyl group at the N1 position. This hydroxyl group is then converted into a good leaving group, such as a tosylate (-OTs), mesylate (-OMs), or nosylate (B8438820) (-ONs), to create an activated precursor. For example, 1-(2-(tosyloxy)ethyl)-5-methyl-1H-pyrazole would be a suitable precursor for the target compound.

Fluorine-18 Incorporation: The radiofluorination step involves reacting the precursor with no-carrier-added (n.c.a.) [¹⁸F]fluoride ion. The [¹⁸F]fluoride, typically produced in a cyclotron, is activated using a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) in conjunction with a base (e.g., potassium carbonate). In this nucleophilic substitution (Sₙ2) reaction, the [¹⁸F]fluoride ion displaces the leaving group (e.g., tosylate) on the ethyl side chain to form the desired ¹⁸F-labeled product. mdpi.com This method is widely used due to its efficiency and the high specific activity achievable with n.c.a. [¹⁸F]fluoride. mdpi.com

Alternative strategies, such as copper-mediated radiofluorination of aryl-stannane or boronic ester precursors, have also been developed for labeling aromatic rings, expanding the toolkit for creating diverse ¹⁸F-labeled compounds. nih.govnih.gov

The success of a radiosynthesis is evaluated by several key parameters that determine its suitability for preclinical and clinical use:

Radiochemical Yield (RCY): This is the percentage of the final, purified radiotracer obtained relative to the starting amount of radioactivity. RCYs are often decay-corrected to the end of bombardment (EOB) to provide a standardized measure of synthesis efficiency. For pyrazole-based radiotracers, reported RCYs can vary widely depending on the specific molecule and synthesis method, but yields of 15-50% are commonly achieved. nih.govnih.govlookchem.com

Radiochemical Purity (RCP): This measures the proportion of the total radioactivity in the final product that is in the desired chemical form. A high RCP (typically >95-99%) is crucial to ensure that the observed signal in a PET scan comes from the target radiotracer and not from radioactive impurities. nih.govnih.gov

Molar Activity (Aₘ): Also known as specific activity, this is the amount of radioactivity per mole of the compound (GBq/µmol). High molar activity is critical for imaging targets with low receptor densities, such as many neurotransmitter receptors in the brain. It ensures that only a tiny mass of the compound is injected, preventing saturation of the target receptors, which could otherwise lead to inaccurate quantification. nih.govnih.gov

The table below summarizes these parameters for several representative ¹⁸F-labeled pyrazole-based radiotracers, illustrating the typical values achieved in radiopharmaceutical production.

| Radiotracer | Radiochemical Yield (Decay-Corrected) | Radiochemical Purity | Molar Activity (Aₘ) | Synthesis Time |

| [¹⁸F]Anle138b | 15 ± 3% | >99% | 32-78 GBq/µmol | 105 min |

| [¹⁸F]F-DPA | 15 ± 3% | >99% | 7.8 ± 0.4 GBq/µmol | N/A |

| [¹⁸F]Pyrazolo[1,5-a]pyrimidine Derivative | 30-35% (non-decay corrected) | >99% | 41-50 GBq/µmol | ~60 min |

| [¹⁸F]PPY1 | 52 ± 7% | ≥99% | 90-227 GBq/µmol | ~148 min |

Data compiled from multiple sources. nih.govlookchem.comnih.govmdpi.com Note that synthesis conditions and calculation methods may vary between studies.

Preclinical Evaluation of 1-(2-fluoroethyl)-5-methyl-1H-pyrazole Analogues as PET Radioligands

Before a new PET radioligand can be considered for human use, it must undergo rigorous preclinical evaluation in laboratory and animal models. This process assesses its biological properties, including target specificity, distribution, and metabolism.

In vitro autoradiography is a key technique used to confirm the specific binding of a radioligand to its target in tissue samples. Thin slices of tissue (e.g., from rat or monkey brain) are incubated with the radiotracer. nih.gov The resulting distribution of radioactivity, visualized using a phosphor imaging plate or radiation-sensitive film, reveals the precise anatomical location of the binding sites.

For pyrazole-based radioligands, these studies have been instrumental in:

Confirming Target Engagement: Demonstrating that the radiotracer binds to regions known to be rich in the target receptor or enzyme. For example, studies with ¹⁸F-labeled pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives showed a brain distribution corresponding to the known densities of the adenosine (B11128) A₂A receptor. nih.gov

Assessing Specificity: By conducting parallel experiments in the presence of a high concentration of a non-radioactive "blocking" drug that binds to the same target, researchers can show that the radiotracer's binding is specific. A significant reduction in the radioactive signal in the presence of the blocker indicates high specific binding. nih.gov

Visualizing Receptor Distribution: Providing high-resolution maps of target distribution across different brain regions or in diseased versus healthy tissue, which can help validate the tracer's utility for studying specific pathologies. nih.govmdpi.com

Following successful in vitro validation, the radiotracer is evaluated in living animal models (e.g., mice, rats, or non-human primates) to study its biodistribution and pharmacokinetics. nih.gov This is typically done using dynamic PET imaging and/or ex vivo analysis of dissected tissues. nih.govresearchgate.net

Key aspects of these studies include:

Brain Uptake and Kinetics: For neurological tracers, it is essential to demonstrate that the compound can cross the blood-brain barrier (BBB) and reach its target in the brain. PET studies measure the rate and extent of brain uptake and the subsequent washout from both target and non-target regions. An ideal tracer shows rapid uptake in the target region (e.g., the striatum for a phosphodiesterase-10A ligand like [¹⁸F]JNJ42259152) and faster clearance from non-target regions, leading to a high signal-to-background ratio. nih.govresearchgate.net

Whole-Body Distribution: These studies determine where the radiotracer accumulates in the body and its primary routes of excretion. This information is crucial for assessing potential off-target binding and for calculating radiation dosimetry estimates for future human studies. Many pyrazole derivatives show initial uptake in metabolic organs like the liver and kidneys, followed by clearance. nih.govnih.gov

Metabolite Analysis: Blood and brain tissue samples are analyzed at various time points to determine the rate at which the parent radiotracer is metabolized. An ideal PET radiotracer exhibits high stability in vivo, with a low fraction of radiometabolites, especially any that can cross the BBB and interfere with the signal from the parent compound. nih.govmdpi.com For instance, studies with [¹⁸F]F-DPA showed that over 93% of the radioactivity in the brain remained as the unchanged parent compound, indicating high metabolic stability. nih.gov

The table below provides a sample of preclinical biodistribution data for a pyrazolo[1,5-a]pyrimidine (B1248293) derivative in tumor-bearing mice, showing the uptake in various organs as a percentage of the injected dose per gram of tissue (%ID/g).

| Organ | 30 min | 60 min | 120 min |

| Blood | 1.15 ± 0.12 | 0.81 ± 0.09 | 0.44 ± 0.05 |

| Heart | 0.88 ± 0.09 | 0.65 ± 0.07 | 0.35 ± 0.04 |

| Liver | 2.15 ± 0.23 | 1.88 ± 0.20 | 1.12 ± 0.11 |

| Spleen | 0.76 ± 0.08 | 0.55 ± 0.06 | 0.31 ± 0.03 |

| Kidney | 3.54 ± 0.38 | 2.56 ± 0.27 | 1.55 ± 0.16 |

| Brain | 0.51 ± 0.06 | 0.32 ± 0.04 | 0.15 ± 0.02 |

| Tumor | 2.58 ± 0.28 | 2.98 ± 0.31 | 2.11 ± 0.22 |

Data adapted from a study on [¹⁸F]1, a 7-(2-[¹⁸F]fluoroethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile derivative. lookchem.com

These comprehensive preclinical evaluations are essential for selecting the most promising radioligand candidates, such as analogues of this compound, for translation into clinical studies.

Brain Uptake and Specificity of this compound in PET Radioligand Development

Comprehensive searches of scientific literature and public databases did not yield specific information regarding the development of "this compound" as a Positron Emission Tomography (PET) radioligand for brain imaging. Consequently, there is no available data on its brain uptake or specificity assessments.

Research in the field of PET radiopharmaceutical chemistry is extensive, with numerous pyrazole-containing compounds being investigated for their potential to image various targets within the central nervous system. These studies typically involve detailed evaluation of a compound's ability to cross the blood-brain barrier, its distribution within the brain, and its specific binding to the intended biological target.

For a compound to be a viable PET radioligand for brain imaging, it must exhibit sufficient penetration of the blood-brain barrier and demonstrate high specific binding to its target receptor or enzyme, with minimal non-specific binding to other tissues. The evaluation process often includes in vitro binding assays, autoradiography on brain tissue sections, and in vivo PET imaging studies in animals, followed by clinical trials in humans.

While the pyrazole scaffold is a common feature in many centrally acting drugs and imaging agents, the specific compound "this compound" does not appear in the reviewed literature in the context of brain PET radioligand development. Therefore, no data tables or detailed research findings on its brain uptake and specificity can be provided.

Future Directions and Research Challenges in 1 2 Fluoroethyl 5 Methyl 1h Pyrazole Research

Development of More Efficient and Sustainable Synthetic Routes for Complex Fluorinated Pyrazoles

A primary challenge in the advancement of fluorinated pyrazoles lies in their synthesis. Traditional methods for producing these complex molecules often involve harsh reaction conditions, hazardous reagents, and environmentally detrimental solvents, which present considerable obstacles to sustainable chemistry. nih.gov The future of fluorinated pyrazole (B372694) synthesis will heavily rely on the adoption of green chemistry principles to create more efficient, economical, and environmentally benign methodologies. researchgate.netontosight.ai

Key areas of development include:

Green Solvents and Catalysts: A significant shift is underway towards the use of greener solvents like water and ethanol, or even solvent-free conditions, to reduce environmental impact. nih.govmdpi.com Research is also focused on employing recyclable and environmentally friendly catalysts to improve the efficiency and sustainability of synthetic processes. nih.gov

Energy-Efficient Techniques: Methods such as microwave and ultrasonic assistance are being explored to facilitate reactions more efficiently than traditional heating. nih.gov These techniques can lead to shorter reaction times, higher yields, and reduced energy consumption. uj.ac.za